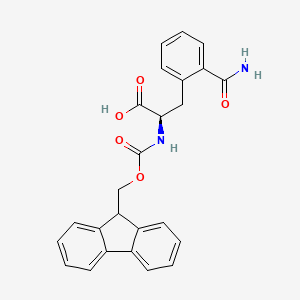

Fmoc-D-2-carbamoylphenylalanine

説明

Fmoc-D-2-carbamoylphenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group during peptide synthesis. This compound is particularly useful in the field of proteomics research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-2-carbamoylphenylalanine typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Protection and Deprotection Reactions

The Fmoc group in Fmoc-D-2-carbamoylphenylalanine is introduced during synthesis via reactions with Fmoc chloride (Fmoc-Cl) or Fmoc-OSu (succinimidyl carbonate). Deprotection is achieved using weak bases like piperidine (20% in DMF), which cleaves the carbamate linkage via β-elimination, yielding dibenzofulvene (detectable by UV at 301 nm) and the free amine (Figure 1) .

Key reaction mechanism :

Deprotection conditions :

| Base | Solvent | Half-Life | Byproduct Management |

|---|---|---|---|

| 20% piperidine | DMF | ~6 sec | Adduct formation with base |

| 5% piperazine/1% DBU | DMF | ~30 sec | Reduced side reactions |

Alternative bases like DBU/piperazine mixtures minimize side reactions during prolonged syntheses .

Stability and Side Reactions

-

Base Sensitivity : The Fmoc group is stable to mild acids (e.g., TFA) but rapidly cleaved by bases (e.g., piperidine) .

-

Carbamoyl Group Stability : Resists hydrolysis under SPPS conditions (pH 8–10) but degrades in strong acidic environments (pH < 2) .

-

Side Reactions : Overactivation during coupling can lead to racemization (minimized by additives like Oxyma Pure) .

Analytical Characterization

Mass spectrometry and HPLC confirm structural integrity and purity:

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Formula | C | ||

| H | |||

| N | |||

| O | |||

| HRMS | |||

| Molecular Weight | 430.5 g/mol | ESI-MS | |

| Retention Time (HPLC) | 16.28–21.93 min | RP-C18, 0.1% TFA |

科学的研究の応用

Peptide Synthesis

Fmoc-D-2-carbamoylphenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with high purity and complexity. The Fmoc (fluorenylmethyloxycarbonyl) protecting group facilitates the sequential addition of amino acids, making it easier to manipulate the peptide structure during synthesis.

Key Features:

- High Purity : The use of Fmoc protection ensures that synthesized peptides are of high purity, which is crucial for biological studies.

- Versatility : It can be incorporated into various peptide sequences, allowing for the synthesis of diverse peptide libraries.

Drug Development

The unique structure of this compound makes it valuable in designing new pharmaceuticals. Its ability to interact with specific biological pathways enhances the efficacy of drug candidates.

Applications in Drug Development:

- Targeted Therapies : Modifications of this compound can lead to the development of drugs that specifically target cancer cell receptors, improving treatment outcomes.

- Inhibitor Design : It serves as a scaffold for designing inhibitors against various enzymes and receptors involved in disease pathways.

Bioconjugation

This compound can be effectively used in bioconjugation processes, linking peptides to other biomolecules such as antibodies or drugs. This enhances the specificity and effectiveness of therapeutic agents.

Advantages:

- Improved Specificity : By conjugating with targeting molecules, the therapeutic agents can be directed more accurately to diseased tissues.

- Enhanced Efficacy : Bioconjugation can improve the pharmacokinetics and pharmacodynamics of drug candidates.

Research in Cancer Therapy

Recent studies have explored this compound's potential in cancer research, particularly in developing targeted therapies. Its modifications allow it to interact selectively with cancer cell receptors.

Case Studies:

- Targeting Cancer Receptors : Research has shown that peptides synthesized from this compound can effectively bind to specific cancer cell receptors, leading to apoptosis in malignant cells.

- Combination Therapies : When used in combination with other therapeutic agents, it has demonstrated enhanced efficacy in preclinical models.

作用機序

The mechanism of action of Fmoc-D-2-carbamoylphenylalanine involves the protection of the amine group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amine group. This property is crucial for the stepwise assembly of peptides in SPPS .

類似化合物との比較

Similar Compounds

Fmoc-L-phenylalanine: Similar in structure but with an L-configuration.

Fmoc-D-phenylalanine: Lacks the carbamoyl group but has a similar Fmoc-protected amine.

Fmoc-D-2-aminophenylalanine: Similar but with an amino group instead of a carbamoyl group.

Uniqueness

Fmoc-D-2-carbamoylphenylalanine is unique due to the presence of the carbamoyl group, which can influence the compound’s reactivity and interactions in peptide synthesis. This makes it particularly useful for specific applications where the carbamoyl group provides additional functionality .

生物活性

Fmoc-D-2-carbamoylphenylalanine is an important compound in peptide synthesis and biological research. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for protecting the amine group during peptide synthesis. The structure can be represented as follows:

- Molecular Formula : C₁₃H₁₁N₂O₃

- Molecular Weight : 245.24 g/mol

The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, facilitating the stepwise assembly of peptides during solid-phase peptide synthesis (SPPS) .

The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential applications in drug development. Its mechanism involves:

- Peptide Synthesis : The Fmoc group allows for the selective modification of amino acids without interfering with other functional groups. This property is essential in creating complex peptides with high purity and yield .

- Enzyme-Substrate Interactions : It is used in studies investigating protein-protein interactions and enzyme-substrate interactions, which are critical for understanding various biological processes .

Applications in Research

This compound has diverse applications across several fields:

- Peptide Synthesis : It serves as a key building block in SPPS, allowing researchers to create complex peptides necessary for various biological studies.

- Drug Development : Its unique structure enhances the design of peptide-based drugs, particularly those targeting specific biological pathways, making it valuable in pharmaceutical research .

- Bioconjugation : The compound is utilized in techniques to attach peptides to other biomolecules, facilitating the development of targeted therapies and diagnostic tools .

Research Findings and Case Studies

Several studies have highlighted the significance of this compound in biological research:

-

Synthesis of Bioactive Peptides :

- Research demonstrated that this compound could be effectively incorporated into peptides that exhibited enhanced biological activity compared to their non-modified counterparts. For instance, a study showed that peptides synthesized using this compound had improved binding affinities to specific receptors .

- Cancer Therapeutics :

- Analytical Applications :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2R)-3-(2-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-8-2-1-7-15(16)13-22(24(29)30)27-25(31)32-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXIDHXZDZFPNT-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。